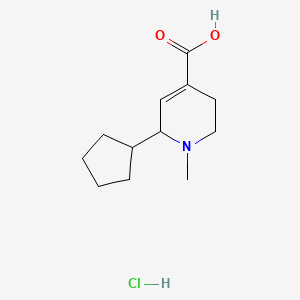
(R)-2,2-Difluorocyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with two fluorine atoms and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation:
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, often using ammonia or amine derivatives.
Chiral Resolution: The resulting mixture of enantiomers is resolved using chiral chromatography or crystallization techniques to obtain the desired (1R) enantiomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to primary or secondary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Primary or secondary amines
Substitution: Hydroxylated or alkylated cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R)-2,2-difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-2,2-difluorocyclopentan-1-amine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,2-difluorocyclopentan-1-amine: Lacks the hydrochloride salt form, affecting its solubility and stability.
Cyclopentanamine: A simpler analog without fluorine substitution, resulting in different reactivity and biological properties.
Uniqueness
(1R)-2,2-difluorocyclopentan-1-amine hydrochloride is unique due to its chiral nature and the presence of fluorine atoms, which confer distinct chemical and biological properties. The compound’s ability to interact with specific molecular targets and its enhanced stability make it a valuable tool in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H10ClF2N |
|---|---|
Molekulargewicht |
157.59 g/mol |
IUPAC-Name |
(1R)-2,2-difluorocyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H/t4-;/m1./s1 |
InChI-Schlüssel |
NKKPWPHIGLLMRF-PGMHMLKASA-N |
Isomerische SMILES |
C1C[C@H](C(C1)(F)F)N.Cl |
Kanonische SMILES |
C1CC(C(C1)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)




![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)


![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
